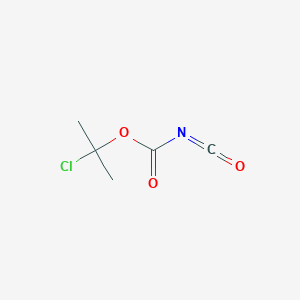![molecular formula C14H24O4 B14639815 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- CAS No. 56098-09-0](/img/structure/B14639815.png)
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,15,16-Tetraoxadispiro[5252]hexadecane, 1,10-dimethyl- is a complex organic compound with the molecular formula C12H20O4 This compound is characterized by its unique dispiro structure, which includes two spiro-linked tetraoxane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- typically involves the peroxidation of cyclohexanone derivatives. One common method includes the use of sulfuric acid (H2SO4) and acetonitrile (CH3CN) as solvents . Another approach involves the ozonolysis of cyclohexanone methyl oximes . These methods allow for the formation of the dispiro structure with high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as employing cost-effective and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetraoxane rings, potentially leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various peroxides, while reduction could result in simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimalarial activity. It has shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
Industrial Applications: Its unique structure makes it a candidate for use in various industrial processes, including as a catalyst or intermediate in organic synthesis.
Biological Research: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- involves its interaction with molecular targets such as heme in the malaria parasite . The compound’s peroxide bonds are believed to interact with the heme, leading to the generation of reactive oxygen species that damage the parasite’s cellular components. This mechanism is similar to that of other antimalarial drugs like artemisinin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Dispiro-1,2,4,5-tetraoxanes: A class of compounds with similar dispiro structures and potential antimalarial activity.
Uniqueness
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- is unique due to its specific dispiro structure and the presence of two tetraoxane rings. This structural feature contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56098-09-0 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
5,14-dimethyl-7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C14H24O4/c1-11-7-3-5-9-13(11)15-17-14(18-16-13)10-6-4-8-12(14)2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
IEJOGNKZBRUBBL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC12OOC3(CCCCC3C)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


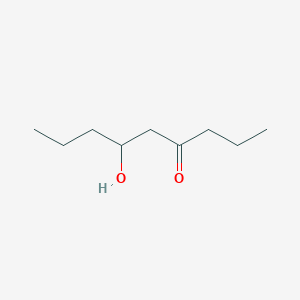
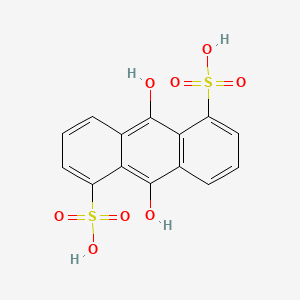
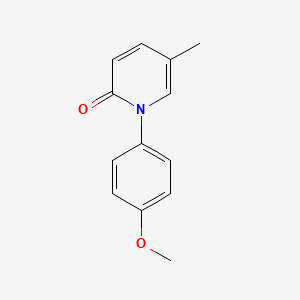

![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)

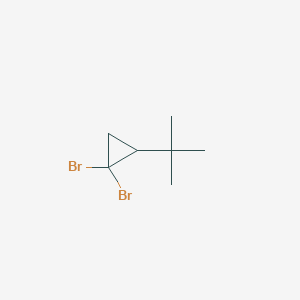
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

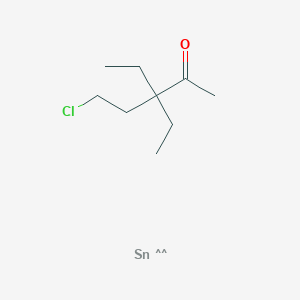
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
